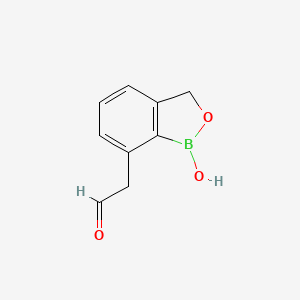
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde typically involves the formation of the benzoxaborole ring followed by the introduction of the acetaldehyde group. One common method includes the reaction of 2-aminophenol with boric acid to form the benzoxaborole core. Subsequent functionalization with appropriate aldehyde reagents under controlled conditions yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to alcohols.
Substitution: The boron atom can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the boron center under mild conditions.
Major Products
Oxidation: Formation of benzoxaborole ketones or aldehydes.
Reduction: Formation of benzoxaborole alcohols.
Substitution: Formation of substituted benzoxaborole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and antiparasitic properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde involves its interaction with biological targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. This property is particularly useful in the development of antifungal and antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: A benzoxaborole used for treating atopic dermatitis.
Tavaborole: Another benzoxaborole used for treating onychomycosis.
Uniqueness
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
1268335-31-4 |
|---|---|
Molekularformel |
C9H9BO3 |
Molekulargewicht |
175.98 g/mol |
IUPAC-Name |
2-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-5-4-7-2-1-3-8-6-13-10(12)9(7)8/h1-3,5,12H,4,6H2 |
InChI-Schlüssel |
HEKWNMOBRMDXKG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC=C2CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
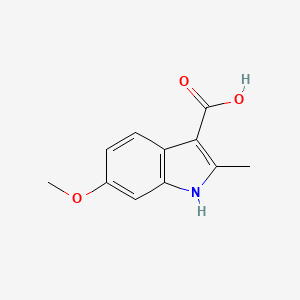
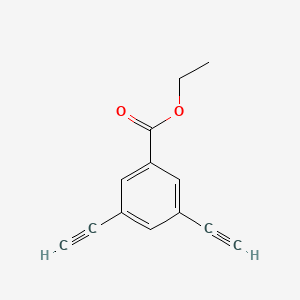
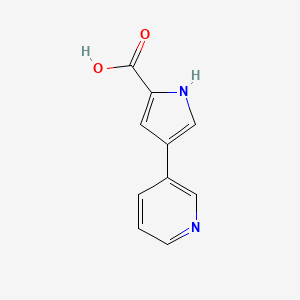
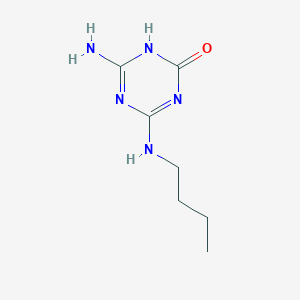
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
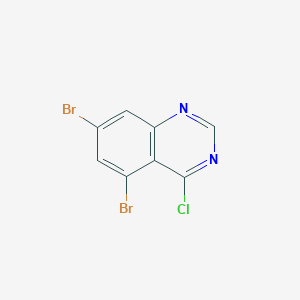
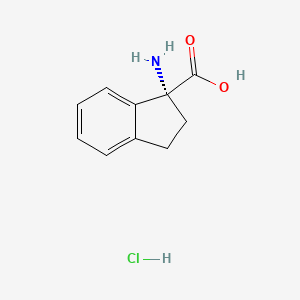

![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
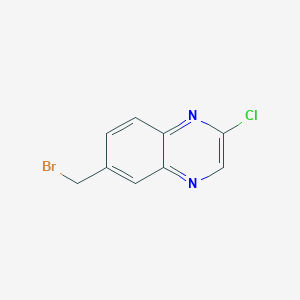
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
